molecular formula C16H10ClF3N2O4S2 B2367869 Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate CAS No. 321430-89-1

Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate

Cat. No.: B2367869
CAS No.: 321430-89-1
M. Wt: 450.83
InChI Key: ZXJYFVRCQIBRHV-UHFFFAOYSA-N
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Description

Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H10ClF3N2O4S2 and its molecular weight is 450.83. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O4S2/c1-26-15(25)12-9(2-3-27-12)22-11(23)5-10(14(22)24)28-13-8(17)4-7(6-21-13)16(18,19)20/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJYFVRCQIBRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=O)CC(C2=O)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate is a complex compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

  • Pyridine Ring : Contains chloro and trifluoromethyl substitutions, enhancing lipophilicity and biological interactions.
  • Thioether Linkage : The sulfanyl group may play a role in redox reactions and enzyme interactions.
  • Pyrrolidine Dione : The dioxo structure can participate in various chemical reactions, potentially influencing its biological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on related pyridine derivatives have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Case Study Example :

  • A study published in Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in breast cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Similar compounds have been shown to exhibit activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.

Research Findings :

  • A study indicated that thioether-containing compounds demonstrated potent antibacterial activity by disrupting bacterial cell wall synthesis .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, it may inhibit specific kinases or proteases involved in disease progression.

Mechanism of Action :

  • By binding to the active site of these enzymes, it could prevent substrate access, thereby inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibitors are crucial for controlling tumor growth.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
SolubilityHigh (in organic solvents)
LipophilicityModerate to high
MetabolismLiver (cytochrome P450 enzymes)
Half-lifeVariable (dependent on formulation)

Safety and Toxicity

Preliminary toxicity studies suggest that while the compound exhibits promising biological activity, further investigation is necessary to evaluate its safety profile. Toxicological assessments should focus on:

  • Acute Toxicity : Determining lethal doses in animal models.
  • Chronic Toxicity : Long-term exposure effects on vital organs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.